molecular formula C13H14BrN3O2 B7436824 (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol

(3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol

Cat. No. B7436824
M. Wt: 324.17 g/mol
InChI Key: UORGUUWRJZHLEA-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol, also known as BIBX1382, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in various diseases. It was first synthesized in the early 2000s and has since been extensively researched in both in vitro and in vivo models.

Mechanism of Action

(3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol works by binding to the ATP-binding site of EGFR, preventing its activation and downstream signaling pathways. This leads to a decrease in cell proliferation and survival, ultimately resulting in reduced tumor growth. (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol has also been shown to have anti-inflammatory effects by inhibiting the activity of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
(3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. In animal studies, (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol has been shown to reduce tumor growth and improve survival rates. It has also been shown to have potential applications in neurological disorders, such as Alzheimer's disease, by reducing amyloid-beta plaque deposition and improving cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol is its high specificity for EGFR, making it a valuable tool for studying the role of EGFR in various diseases. However, its potency and selectivity can also be a limitation, as it may not be effective against all EGFR mutations or in all types of cancer. Additionally, its high cost and limited availability may make it difficult for some researchers to obtain and use in their experiments.

Future Directions

There are several potential future directions for research on (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol, including:
1. Combination therapy: (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol may be used in combination with other drugs to enhance its efficacy and overcome resistance mechanisms.
2. Targeting other receptors: (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol may be modified to target other receptors in addition to EGFR, expanding its potential therapeutic applications.
3. Development of analogs: Analogues of (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol may be synthesized to improve its potency, selectivity, and pharmacokinetic properties.
4. Clinical trials: (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol may be tested in clinical trials to evaluate its safety and efficacy in humans, potentially leading to its approval as a therapeutic agent.
In conclusion, (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its high specificity for EGFR and anti-inflammatory effects make it a valuable tool for studying the role of EGFR in cancer and other diseases. While there are limitations to its use, ongoing research and development may lead to the discovery of new applications and improved versions of the molecule.

Synthesis Methods

The synthesis of (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol involves several steps, including the reaction of 6-bromoquinazoline with an amino alcohol, followed by the addition of a protecting group and subsequent deprotection to yield the final product. The synthesis has been optimized to achieve high yields and purity, making it suitable for large-scale production.

Scientific Research Applications

(3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol has been shown to inhibit the activity of epidermal growth factor receptor (EGFR), a protein that is overexpressed in many types of cancer. By inhibiting EGFR, (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol has been shown to reduce tumor growth and improve survival rates in animal models.

properties

IUPAC Name

(3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O2/c14-8-1-2-10-9(5-8)13(16-7-15-10)17-11-3-4-19-6-12(11)18/h1-2,5,7,11-12,18H,3-4,6H2,(H,15,16,17)/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORGUUWRJZHLEA-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1NC2=NC=NC3=C2C=C(C=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]([C@@H]1NC2=NC=NC3=C2C=C(C=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.